molecular formula C6H6Cl2N4O B13122532 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide

4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide

Cat. No.: B13122532
M. Wt: 221.04 g/mol
InChI Key: WWNHVMCUAJMGMG-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is a chemical compound with the molecular formula C6H6Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide typically involves the reaction of 4,6-Dichloro-2-methylpyrimidine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4,6-Dichloro-2-methylpyrimidine+Hydrazine hydrateThis compound\text{4,6-Dichloro-2-methylpyrimidine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4,6-Dichloro-2-methylpyrimidine+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles.

    Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Condensation Agents: Such as aldehydes or ketones for forming hydrazones.

Major Products

    Substituted Pyrimidines: Resulting from nucleophilic substitution.

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Scientific Research Applications

4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbohydrazide.

    2,4-Dichloro-6-methylpyrimidine: Another dichlorinated pyrimidine with similar reactivity.

    5-Amino-4,6-dichloro-2-methylpyrimidine: Used in similar synthetic applications.

Uniqueness

This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming hydrazones. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C6H6Cl2N4O

Molecular Weight

221.04 g/mol

IUPAC Name

4,6-dichloro-2-methylpyrimidine-5-carbohydrazide

InChI

InChI=1S/C6H6Cl2N4O/c1-2-10-4(7)3(5(8)11-2)6(13)12-9/h9H2,1H3,(H,12,13)

InChI Key

WWNHVMCUAJMGMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C(=O)NN)Cl

Origin of Product

United States

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